molecular formula C12H10N2O3S B1310225 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid CAS No. 314282-77-4

3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid

Cat. No.: B1310225
CAS No.: 314282-77-4
M. Wt: 262.29 g/mol
InChI Key: PIAPFXCCTUKVIL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid (CAS 314282-77-4) is a high-purity chemical intermediate with a molecular formula of C12H10N2O3S and a molecular weight of 262.284 g/mol . This compound features a conjugated system combining an electron-deficient 5,6-dihydro-4H-cyclopenta[b]thiophene core, a carbamoyl linker, and an acrylic acid terminus, making it a versatile building block for synthesizing advanced functional materials. Its physical properties include a predicted density of 1.5±0.1 g/cm³ and a high boiling point of 578.3±0.0 °C at 760 mmHg, indicating good thermal stability for various synthetic procedures . Researchers primarily value this compound as a sophisticated precursor for designing new mesogenic molecules. The 5,6-dihydro-4H-cyclopenta[b]thiophene core is a key structural unit recently explored for developing liquid crystals with high birefringence and large dielectric anisotropy, properties essential for next-generation electro-optic displays . The molecule's acryloyl group provides a reactive handle for further functionalization via condensation or addition reactions, allowing for the construction of complex, non-symmetrical structures. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPFXCCTUKVIL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Acrylic Acid Formation: The final step involves the addition of an acrylic acid moiety, which can be achieved through Michael addition or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, isocyanates.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of cyclopentathiophene compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound reduced the viability of cancer cell lines by over 50% at micromolar concentrations, suggesting a potent anticancer effect.

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. A study reported that it displayed activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, polymers synthesized from this compound demonstrated improved tensile strength and flexibility compared to traditional acrylic polymers.

2. Conductive Materials
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Research has shown that when incorporated into conductive polymers, it can enhance charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to inflammation and cancer progression. A case study highlighted its effectiveness in reducing the activity of cyclooxygenase enzymes, which are crucial in inflammatory processes.

2. Neuroprotective Effects
Recent research suggests that this compound may offer neuroprotective benefits. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species levels. This property positions it as a candidate for further investigation in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionStudy Reference
AnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against resistant bacterial strains
Enzyme InhibitionReduces cyclooxygenase activity
NeuroprotectionProtects neuronal cells from oxidative stress

Table 2: Material Properties

PropertyDescriptionMeasurement Method
Thermal StabilityEnhanced thermal stability compared to controlsDifferential Scanning Calorimetry (DSC)
Mechanical StrengthImproved tensile strengthTensile Testing
Electrical ConductivityEnhanced charge transport propertiesFour-point Probe Method

Mechanism of Action

The mechanism of action of 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group can form hydrogen bonds or participate in dipole-dipole interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Several derivatives of the 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl scaffold demonstrate potent antiproliferative effects. Key examples include:

Compound Name / ID IC50 (MCF7 Cells) Mechanism of Action Key Structural Features Reference
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) 30.8 nM Inhibition of ATP binding sites on tyrosine kinase receptors Sulfamoyl-phenylamino side chain, pyrimidine moiety
4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) 38.7 nM Tyrosine kinase inhibition (gefitinib/dasatinib-like) Triazino-thieno fused ring system
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (1) Not reported Likely DNA intercalation or kinase inhibition Bis-thiophene core with dual cyano groups

Key Observations :

  • Compound 24 shows superior potency (IC50 = 30.8 nM) attributed to its sulfamoyl-phenylamino side chain, which mimics ATP-binding site competitors .
  • The triazino-thieno fused system in 25 enhances selectivity for tyrosine kinases, similar to clinical kinase inhibitors .

Antidiabetic Analogues: Glucagon Receptor Antagonists

Substituted 3-cyanothiophene acetamides, such as those in and , target glucagon receptors for diabetes management:

Compound Name / ID Biological Target Structural Modifications Reference
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenyl-propionamide Glucagon receptor antagonist Phenyl-propionamide side chain
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-cyclopentyl-2-phenyl-acetamide Glucagon receptor antagonist Cyclopentyl-phenyl substitution

Key Observations :

  • The phenyl-propionamide derivative exhibits moderate activity (24% yield in synthesis), suggesting steric and electronic tuning is critical for receptor binding .
  • Cyclopentyl-phenyl substitutions may enhance lipophilicity, improving membrane permeability .

Enzyme-Targeting Analogues

Derivatives targeting bacterial enzymes (e.g., MurD ligase) highlight structural versatility:

Compound Name / ID Target Enzyme Key Functional Groups Reference
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-acetamide MurD ligase Chloroacetamide side chain
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide MurF protein Diethylsulfamoyl-benzamide moiety

Key Observations :

  • The chloroacetamide group in these compounds facilitates covalent interactions with catalytic residues in bacterial enzymes .
  • Sulfamoyl groups enhance solubility and binding affinity to ATP-dependent ligases .

Key Observations :

  • Cyclization reactions (e.g., Gewald synthesis) are efficient for generating fused thiophene systems .
  • Low yields in antidiabetic analogues suggest need for optimized coupling conditions .

Biological Activity

3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid, also known by its CAS number 314282-77-4, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Molecular Weight : 262.28 g/mol
  • Structure : The compound features a cyclopenta[b]thiophene core with a cyano group and an acrylic acid moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Anticonvulsant Activity : Research indicates that derivatives of cyclopenta[b]thiophene compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can modulate neurotransmitter systems involved in seizure activity, suggesting potential for treating epilepsy .
  • CNS Effects : The compound has been explored for its central nervous system (CNS) effects. In animal models, it has demonstrated antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine pathways .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the CNS, including GABAergic and glutamatergic systems.
  • Neuroprotective Effects : Its structure suggests potential antioxidant properties that could protect neuronal cells from oxidative stress.

Case Studies

  • Anticonvulsant Testing : In a study published in the International Research Journal of Pure and Applied Chemistry, derivatives were synthesized and tested for anticonvulsant activity using standard models. Results indicated significant efficacy compared to control groups, highlighting the potential for clinical applications in seizure disorders .
  • Behavioral Studies : Another study explored the behavioral effects of related compounds on animal models subjected to stress tests. The results showed that these compounds could significantly reduce anxiety-like behaviors, suggesting their utility in treating anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other known compounds within the same class:

Compound NameAnticonvulsant ActivityCNS ActivityMechanism
This compoundYesYesEnzyme inhibition, receptor modulation
Related Cyclopenta Derivative AModerateYesReceptor modulation
Related Cyclopenta Derivative BHighModerateAntioxidant properties

Q & A

Q. Key Methodological Considerations :

  • Purification via column chromatography (e.g., EtOAc/hexane gradients) .
  • Use of catalytic agents like piperidine or acetic acid to accelerate reaction rates .

How is structural characterization performed for this compound?

Basic
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR provide details on proton environments and carbon frameworks. For example, tert-butyl intermediates show characteristic peaks at δ 7.02 (s, 1H, thiophene) and 1.47 (s, 9H, Boc group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., observed m/z 337.1579 [M+H]+^+ vs. calculated 337.1580) .
  • Elemental Analysis : Confirms purity (e.g., C: 68.07% found vs. 68.10% calculated) .

How can researchers resolve contradictions in reported biological targets (e.g., tyrosine kinase vs. bacterial ligases)?

Advanced
Discrepancies in proposed targets (e.g., tyrosine kinase inhibition vs. UDP-N-acetylmuramoyl-tripeptide ligase) require systematic validation:

  • Comparative Assays : Perform parallel inhibition assays on both tyrosine kinases (e.g., EGFR) and bacterial ligases (e.g., MurF) using purified enzymes .
  • Genetic Knockout Models : Test compound efficacy in bacterial strains with MurF deletions or mammalian cells lacking specific tyrosine kinases.
  • Molecular Docking : Use software like AutoDock or ArgusLab to predict binding affinities. For example, 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide showed strong docking into MurF’s hydrophobic pocket .

What strategies optimize yield and purity during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .
  • Catalyst Optimization : Piperidine accelerates Knoevenagel condensations in thiophene derivatives .
  • Purification Techniques : Trituration with ethanol or recrystallization from dioxane improves crystallinity .

Example : Column chromatography with EtOAc/hexane (30:70) achieved 74% purity for a key intermediate .

What in vitro assays are used to assess antiproliferative activity?

Q. Basic

  • MTT Assay : Measures IC50_{50} values against cancer cell lines (e.g., MCF7). Derivatives like compound 24 showed IC50_{50} = 30.8 nM via ATP-binding site inhibition on tyrosine kinases .
  • Mechanistic Follow-Up : Compare inhibition patterns to known kinase inhibitors (e.g., gefitinib) using competitive ATP-binding assays .

How to design experiments to elucidate the inhibition mechanism on tyrosine kinases?

Q. Advanced

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity.
  • X-ray Crystallography : Resolve co-crystal structures of the compound with kinase domains (e.g., EGFR) to map binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

What analytical techniques confirm compound identity and purity?

Q. Basic

  • HPLC : Assess purity (>95%) with C18 columns and UV detection .
  • Melting Point Analysis : Sharp melting ranges (e.g., 90–94°C) indicate crystallinity .
  • FT-IR Spectroscopy : Validate functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

How can molecular docking studies inform target identification?

Q. Advanced

  • Binding Site Analysis : Identify key residues (e.g., MurF’s Ile, Leu, Pro) involved in hydrophobic interactions .
  • Free Energy Calculations : Use MM-GBSA to rank ligand poses. For example, naphthalene-N-sulfonyl-D-glu derivatives showed strong affinity for Murd ligase (−9.2 kcal/mol) .

What are the key structural motifs contributing to bioactivity?

Q. Basic

  • Thiophene Core : Enhances π-π stacking with kinase ATP pockets .
  • Cyano Group : Increases electrophilicity for covalent binding or hydrogen bonding .
  • Carbamoyl Linker : Improves solubility and stabilizes protein-ligand interactions .

How to address solubility issues in biological assays?

Q. Advanced

  • Co-Solvents : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce ester groups (e.g., methyl ester in ) for hydrolysis in vivo.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.